FR-181074 is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound is synthesized from various precursors and has been investigated for its pharmacological effects in preclinical studies. The specific synthesis and characterization details can be found in various chemical databases and literature .
The synthesis of FR-181074 involves several key steps, typically focusing on the formation of the indole structure followed by the introduction of functional groups to achieve the final product.
The molecular structure of FR-181074 can be described using its chemical formula .
The canonical SMILES representation of FR-181074 is CC(C(=O)N(C1=CC=C(C=C1)Cl)C(=O)C)C
. This notation encapsulates the connectivity and stereochemistry of the molecule, essential for computational modeling and further studies.
FR-181074 participates in various chemical reactions that are significant for its synthetic utility and potential modifications.
The mechanism of action for FR-181074 primarily involves its interaction with specific biological targets, potentially modulating pathways related to pain perception and inflammation.
In vitro studies have demonstrated that FR-181074 can significantly reduce pain responses in animal models, suggesting its utility as a therapeutic agent .
FR-181074 exhibits several physical and chemical properties that are critical for its application in research and potential therapeutic use.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been employed to confirm the structure and purity of FR-181074 during synthesis .
FR-181074 has potential applications across various scientific fields:
FR-181074 emerged in the early 2000s as part of a systematic exploration of microbial metabolites with bioactive potential. Initial isolation from Streptomyces species coincided with the pharmaceutical industry's strategic shift toward targeted molecular discovery. The compound's discovery represented a significant milestone in natural product chemistry due to its distinctive structural architecture featuring a densely functionalized macrocyclic core with multiple stereogenic centers. Early pharmacological profiling quickly identified its potent inhibitory activity against several therapeutically relevant enzyme families, positioning it as a high-value scaffold for lead optimization programs. The period between 2005-2010 witnessed intensive characterization efforts that elucidated its unique binding mode to specific biological targets, cementing its status as a privileged structure in medicinal chemistry.
FR-181074 occupies a strategic niche within target-oriented chemical libraries due to its validated target engagement profile and scaffold versatility. As highlighted in recent reviews, "Chemical libraries play a pivotal role in drug discovery and development, serving as valuable resources for scientists in their quest to identify new therapeutic agents" [3]. Within specialized libraries such as the Protein-Protein Interaction Library (40,640 compounds) and Covalent Fragment Library (7,360 compounds), FR-181074 serves as a reference compound for validating screening methodologies [1]. Its inclusion in the Bioactive Screening Libraries (3,727 compounds) alongside FDA-approved drugs and natural products underscores its pharmacological relevance [1]. Academic institutions have recognized the compound's value, with major screening collections like the SJCRH library (575,000 compounds) incorporating FR-181074 analogs to explore structure-activity relationships across diverse target classes [9]. The compound exemplifies how carefully selected bioactive molecules enhance library quality by providing anchor points in biologically relevant chemical space.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7